2-Hydroxy-6-nitrobenzoic acid

Descripción

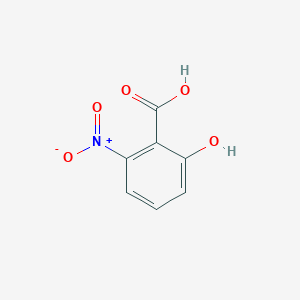

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICHZWUWPVMQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565828 | |

| Record name | 2-Hydroxy-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601-99-0 | |

| Record name | 2-Hydroxy-6-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydroxy-6-nitrobenzoic acid CAS number and properties

An In-depth Technical Guide to 2-Hydroxy-6-nitrobenzoic Acid (CAS: 601-99-0) for Advanced Research and Development

Introduction

2-Hydroxy-6-nitrobenzoic acid, also known as 6-nitrosalicylic acid, is an aromatic organic compound that holds significant interest for researchers in medicinal chemistry, drug development, and materials science. As a derivative of salicylic acid, it possesses a unique trifecta of functional groups—a carboxylic acid, a hydroxyl group, and a nitro group—that impart distinct chemical reactivity and potential for biological activity. The strategic placement of the nitro group ortho to the hydroxyl group and meta to the carboxylic acid creates a specific electronic and steric environment, influencing its acidity, reactivity, and interaction with biological targets. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and potential applications, designed for scientists and development professionals.

Section 1: Compound Identification and Core Properties

Accurate identification is the foundation of all scientific research. The essential identifiers and physicochemical properties of 2-Hydroxy-6-nitrobenzoic acid are summarized below.

Table 1: Compound Identifiers

| Parameter | Value |

| CAS Number | 601-99-0[1][2][3] |

| Chemical Formula | C₇H₅NO₅[1][2][3] |

| Molecular Weight | 183.12 g/mol [1][3] |

| Common Synonyms | 6-Nitrosalicylic acid, Benzoic acid, 2-hydroxy-6-nitro-[3] |

| InChI Key | QICHZWUWPVMQTD-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties

| Property | Value / Description | Source |

| Appearance | Solid | [3] |

| Melting Point | Data not available in reviewed sources. | |

| Boiling Point | Data not available in reviewed sources. | |

| Aqueous Solubility | Limited; reported as 2.32 mg/mL (0.0127 mol/L). | [4] |

| Storage | Store sealed in a dry environment at room temperature. | [1] |

Section 2: Synthesis and Purification

The synthesis of 2-Hydroxy-6-nitrobenzoic acid is most commonly approached via the electrophilic aromatic substitution (nitration) of salicylic acid. The existing hydroxyl and carboxyl groups on the aromatic ring are ortho-, para-directing and meta-directing, respectively. This can lead to a mixture of isomers, primarily 5-nitro and 3-nitro derivatives, making the isolation of the less common 6-nitro isomer challenging and critical for subsequent applications.

Experimental Protocol: Synthesis via Nitration of Salicylic Acid

This protocol describes a generalized procedure for the nitration of salicylic acid. Note: This reaction is highly exothermic and requires strict temperature control. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add salicylic acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Nitrating Agent Preparation: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the dropping funnel. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Reaction Execution: Add the nitrating mixture dropwise to the stirred salicylic acid solution, ensuring the internal temperature does not exceed 10 °C. The slow addition is crucial to control the exothermic reaction and minimize the formation of byproducts.

-

Quenching: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours to ensure completion. Pour the reaction mixture slowly over crushed ice with constant stirring to precipitate the product.

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the crude product thoroughly with cold deionized water to remove residual acids.

-

Purification: The primary challenge is separating the 2-Hydroxy-6-nitrobenzoic acid from other isomers. This is typically achieved by fractional crystallization. The choice of solvent is critical and depends on the differential solubility of the isomers. Ethanol or a mixture of ethanol and water is often a suitable starting point. The purification process must be monitored by analytical techniques like TLC or HPLC.

Synthesis Workflow Diagram

Sources

2-Hydroxy-6-nitrobenzoic acid synthesis from salicylic acid

An In-depth Technical Guide on the Regioselective Nitration of Salicylic Acid

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 2-Hydroxy-6-nitrobenzoic acid, a valuable chemical intermediate, via the electrophilic aromatic substitution of salicylic acid. This document is tailored for researchers, chemists, and drug development professionals, offering a detailed narrative that bridges theoretical principles with practical, field-proven laboratory protocols. We will delve into the reaction mechanism, regioselectivity, a step-by-step experimental workflow, process optimization, and critical safety protocols. The guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthesis. All procedures are presented with the goal of being self-validating through rigorous purification and characterization steps.

Introduction: Significance and Synthetic Overview

2-Hydroxy-6-nitrobenzoic acid is a key building block in the synthesis of various pharmaceuticals and other high-value organic compounds. Its structure, featuring ortho- and para-directing hydroxyl and carboxyl groups, alongside a deactivating nitro group, makes it a versatile intermediate for further functionalization. The synthesis from salicylic acid is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

The primary challenge in this synthesis is controlling the regioselectivity of the nitration. Salicylic acid has two activating groups (hydroxyl and carboxyl) that direct incoming electrophiles to specific positions on the aromatic ring. Understanding the interplay of these directing effects is crucial for maximizing the yield of the desired 2-Hydroxy-6-nitrobenzoic acid isomer and minimizing the formation of by-products such as 5-nitrosalicylic acid and 3-nitrosalicylic acid.[1][2]

This guide will focus on the use of a nitric acid/sulfuric acid system, a common and effective nitrating agent.[3] We will explore the mechanism by which this mixture generates the potent electrophile, the nitronium ion (NO₂⁺), and how it interacts with the salicylic acid substrate.

Reaction Mechanism and Regioselectivity

The nitration of salicylic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are the generation of the electrophile, its attack on the aromatic ring, and the subsequent restoration of aromaticity.

2.1. Generation of the Nitronium Ion

Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

This in-situ generation of the nitronium ion is a critical first step for the reaction to proceed.

2.2. Electrophilic Attack and Directing Effects

The hydroxyl (-OH) and carboxylic acid (-COOH) groups of salicylic acid are both ortho-, para-directing. However, the hydroxyl group is a much stronger activating group than the carboxylic acid group. The lone pairs on the oxygen of the hydroxyl group significantly increase the electron density of the aromatic ring, particularly at the ortho and para positions, making them more susceptible to electrophilic attack.

The incoming nitronium ion is therefore directed primarily by the powerful hydroxyl group. This leads to the potential formation of 2-hydroxy-3-nitrobenzoic acid and 2-hydroxy-5-nitrobenzoic acid. However, the formation of the 6-nitro isomer is also observed, and its yield can be influenced by reaction conditions. The interplay between electronic effects and steric hindrance dictates the final product distribution.

Experimental Protocol: Synthesis of 2-Hydroxy-6-nitrobenzoic Acid

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis.

3.1. Reagents and Equipment

| Reagent/Equipment | Specifications | Quantity |

| Salicylic Acid | Reagent Grade, ≥99% | 10.0 g |

| Concentrated Sulfuric Acid | 98% (w/w) | 20 mL |

| Concentrated Nitric Acid | 70% (w/w) | 15 mL |

| Crushed Ice/Deionized Water | ~500 g / 500 mL | |

| Round-bottom flask | 250 mL | 1 |

| Dropping funnel | 50 mL | 1 |

| Magnetic stirrer and stir bar | 1 | |

| Ice bath | 1 | |

| Büchner funnel and flask | 1 | |

| Filter paper | As needed | |

| Beakers | Various sizes | As needed |

| Graduated cylinders | Various sizes | As needed |

3.2. Step-by-Step Synthesis Workflow

Step 1: Preparation of the Nitrating Mixture

-

Carefully add 20 mL of concentrated sulfuric acid to a 100 mL beaker.

-

Cool the beaker in an ice bath.

-

Slowly, with constant stirring, add 15 mL of concentrated nitric acid to the sulfuric acid. Caution: This is a highly exothermic process.[4] Maintain the temperature below 10 °C.

Step 2: Dissolution of Salicylic Acid

-

In a 250 mL round-bottom flask, dissolve 10.0 g of salicylic acid in 20 mL of concentrated sulfuric acid.

-

Cool this mixture in an ice bath to below 5 °C.

Step 3: Nitration Reaction

-

Slowly add the prepared nitrating mixture dropwise from a dropping funnel to the salicylic acid solution over a period of 30-45 minutes.

-

Maintain the reaction temperature below 10 °C throughout the addition using the ice bath.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour.

Step 4: Quenching and Precipitation

-

Slowly and carefully pour the reaction mixture onto a slurry of ~500 g of crushed ice in a 1 L beaker with vigorous stirring.[5] This will quench the reaction and precipitate the crude product.

Step 5: Isolation of the Crude Product

-

Allow the ice to melt completely.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.[5]

-

Wash the solid product with several portions of cold deionized water until the filtrate is neutral to pH paper.[5]

Step 6: Purification by Recrystallization

-

Transfer the crude solid to a beaker.

-

Recrystallize the product from a minimal amount of hot water or an ethanol-water mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator.

Process Optimization and Troubleshooting

-

Temperature Control: Maintaining a low temperature (0-10 °C) is critical. Higher temperatures can lead to the formation of dinitrated by-products and increase the risk of runaway reactions.[4][6]

-

Rate of Addition: A slow, controlled addition of the nitrating mixture ensures that the heat generated can be effectively dissipated, preventing localized overheating.

-

Stirring: Efficient stirring is essential to ensure homogeneity and consistent temperature throughout the reaction mixture.

-

Troubleshooting: If no precipitate forms upon quenching, the product may be an oil or soluble in the acidic mixture.[5] In this case, extraction with an organic solvent like ethyl acetate would be necessary.[5]

Characterization of 2-Hydroxy-6-nitrobenzoic Acid

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

-

Melting Point: The purified product should have a sharp melting point consistent with literature values.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide definitive structural confirmation by showing the expected chemical shifts and coupling patterns for the aromatic protons and carbons.

Safety and Waste Disposal

6.1. Hazard Analysis

-

Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[3][7]

-

Reactivity: The nitrating mixture is a powerful oxidizing agent and can react violently with organic materials.[7] The reaction is highly exothermic and has the potential for thermal runaway if not properly controlled.[4]

-

Toxicity: Inhalation of nitric acid fumes or nitrogen oxides can cause severe respiratory irritation.[3][7]

6.2. Personal Protective Equipment (PPE)

-

Always wear a chemical-resistant lab coat, acid-resistant gloves, and chemical splash goggles. A face shield is also highly recommended.[3]

6.3. Engineering Controls

-

All procedures must be performed in a certified chemical fume hood to prevent inhalation of toxic fumes.[3]

-

An emergency eyewash and safety shower must be readily accessible.[3][7]

6.4. Waste Disposal

-

The acidic filtrate from the product isolation should be neutralized carefully with a base (e.g., sodium bicarbonate or sodium carbonate) before disposal. Be prepared for vigorous gas evolution (CO₂).

-

All chemical waste must be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of 2-Hydroxy-6-nitrobenzoic acid from salicylic acid is a well-established yet instructive example of electrophilic aromatic substitution. By carefully controlling reaction parameters, particularly temperature, and adhering to strict safety protocols, this valuable chemical intermediate can be prepared in good yield and high purity. The principles of regioselectivity, reaction mechanism, and purification detailed in this guide provide a solid foundation for researchers undertaking this synthesis.

Visual Diagrams

Caption: Experimental workflow for the synthesis of 2-Hydroxy-6-nitrobenzoic acid.

Caption: Mandatory safety protocols for the nitration of salicylic acid.

References

- Nitration reaction safety - YouTube.

-

Andreozzi, R., Canterino, M., Caprio, V., Di Somma, I., & Sanchirico, R. (2006). Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization . Organic Process Research & Development. Available at: [Link]

-

Andreozzi, R., Canterino, M., Caprio, V., Di Somma, I., & Sanchirico, R. (2010). Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization . ResearchGate. Available at: [Link]

- NITRIC ACID SAFETY. (n.d.). University of Washington.

-

Restrepo, D., & Ospina, J. C. (n.d.). Nitration of Salicylic Acid . Scribd. Available at: [Link]

-

Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). ResearchGate. Available at: [Link]

-

Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone . (2023). MDPI. Available at: [Link]

-

Nitration of Salicylic Acid by Green Approach - YouTube. (2023). Available at: [Link]

-

Salicylic acid on treatment with nitrating mixture produces . (2022). Doubtnut. Available at: [Link]

Sources

2-Hydroxy-6-nitrobenzoic acid chemical structure and IUPAC name

An In-depth Technical Guide to 2-Hydroxy-6-nitrobenzoic acid

Executive Summary

This technical guide provides a comprehensive scientific overview of 2-Hydroxy-6-nitrobenzoic acid (also known as 6-Nitrosalicylic acid). The document details its chemical identity, including its IUPAC name and structure, and summarizes its key physicochemical properties. It further delves into the principles of its synthesis, spectroscopic characterization, and known applications in research and industry. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, analysis, and utilization of this important chemical intermediate.

Chemical Identity and Physicochemical Properties

2-Hydroxy-6-nitrobenzoic acid is an aromatic compound that features a benzoic acid backbone substituted with both a hydroxyl (-OH) and a nitro (-NO2) group.[1] The positioning of these functional groups dictates its chemical reactivity and physical properties.

IUPAC Name and Synonyms

-

IUPAC Name : 2-Hydroxy-6-nitrobenzoic acid

-

Common Synonyms : 6-Nitrosalicylic acid, Benzoic acid, 2-hydroxy-6-nitro-[2][3]

Chemical Structure

The structure consists of a benzene ring where the carboxyl group (-COOH) is at position 1, a hydroxyl group (-OH) is at position 2, and a nitro group (-NO2) is at position 6. The intramolecular hydrogen bonding between the hydroxyl and carboxyl groups is a key structural feature influencing its properties.

Caption: Chemical structure of 2-Hydroxy-6-nitrobenzoic acid.

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₅ | [2][3] |

| Molecular Weight | 183.12 g/mol | [2] |

| Appearance | Solid | [3] |

| InChI Key | QICHZWUWPVMQTD-UHFFFAOYSA-N | [2] |

| SMILES | OC(=O)c1c(O)cccc1=O | [2] |

Synthesis and Characterization

Synthesis Pathway

2-Hydroxy-6-nitrobenzoic acid can be synthesized via the electrophilic nitration of salicylic acid.[1] This reaction involves treating salicylic acid with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

The directing effects of the hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid ring are critical. The hydroxyl group is a strongly activating, ortho-, para-director, while the carboxyl group is a deactivating, meta-director. The positions ortho and para to the hydroxyl group (positions 3, 5, and 6) are activated. The positions meta to the carboxyl group (positions 3 and 5) are the least deactivated. The combined effect favors substitution at positions 3 and 5. However, the formation of the 6-nitro isomer occurs, and separation from other isomers is a critical step in obtaining a pure product.

Caption: Simplified workflow for the synthesis of 2-Hydroxy-6-nitrobenzoic acid.

Spectroscopic Characterization

To confirm the identity and purity of synthesized 2-Hydroxy-6-nitrobenzoic acid, a combination of spectroscopic techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, a broad singlet for the acidic carboxylic proton, and another signal for the phenolic hydroxyl proton. The coupling patterns of the aromatic protons are crucial for confirming the 1,2,6-substitution pattern.

-

¹³C NMR : The carbon NMR spectrum should display seven unique carbon signals, corresponding to the six carbons of the aromatic ring and the one carboxyl carbon. The chemical shifts will be influenced by the attached functional groups.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key expected absorption bands include a broad O-H stretch (from both the carboxylic acid and phenol), a sharp C=O stretch for the carbonyl group, and characteristic stretches for the N-O bonds of the nitro group.[1]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound.[1] The molecular ion peak should correspond to the calculated molecular weight of 183.12 g/mol .

Applications in Research and Development

2-Hydroxy-6-nitrobenzoic acid is a versatile building block with applications spanning several scientific fields.

-

Chemical Synthesis : It serves as a key intermediate in the synthesis of more complex organic molecules. Its functional groups can be readily modified; for instance, the nitro group can be reduced to an amine, and the carboxylic acid can be converted to esters or amides, opening pathways to a wide range of derivatives.[1] This makes it valuable in the development of dyes and specialty polymers.[1]

-

Medicinal Chemistry and Pharmaceuticals : The presence of the salicylic acid scaffold combined with a nitro group suggests potential biological activity.[1] It is explored as a lead compound in drug discovery.[1] Research indicates potential antimicrobial and antioxidant properties, although further investigation is required to elucidate specific mechanisms.[1]

-

Material Science : The compound's functional groups make it a candidate for developing new materials, potentially as a precursor for polymers or as a component in electronic devices.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling 2-Hydroxy-6-nitrobenzoic acid. Based on data for structurally similar nitrobenzoic acids, the following precautions are advised.

-

Hazard Identification : The compound may cause skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE) :

-

First-Aid Measures :

-

In case of skin contact : Immediately remove contaminated clothing and rinse the skin with plenty of water.

-

In case of eye contact : Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

-

If inhaled : Move the person into fresh air.[4]

-

If swallowed : Rinse mouth with water and consult a physician.[4]

-

-

Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.

Conclusion

2-Hydroxy-6-nitrobenzoic acid is a significant chemical compound with a well-defined structure and diverse applications. Its utility as a synthetic intermediate in pharmaceuticals, materials science, and other areas of chemical research is well-established. A thorough understanding of its synthesis, characterization, and safe handling procedures is paramount for its effective and responsible use in a laboratory or industrial setting.

References

- U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-amino-6-hydroxy-4-nitro- - Substance Details.

- BenchChem. (2023, August 15). 2-Hydroxy-6-nitrobenzoic acid.

- Stenutz. (n.d.). 2-hydroxy-6-nitrobenzoic acid.

- ECHEMI. (n.d.). 2-Hydroxy-6-nitrobenzoic acid SDS, 601-99-0 Safety Data Sheets.

- BenchChem. (n.d.). Synthesis of 2-Hydroxy-6-nitrobenzaldehyde: Application Notes and Protocols.

- CymitQuimica. (n.d.). 2-Hydroxy-6-nitrobenzoic acid.

- Sigma-Aldrich. (2025, April 28). Safety Data Sheet for 2-Nitrobenzoic acid.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the anticipated spectroscopic profile of 2-Hydroxy-6-nitrobenzoic acid (also known as 6-Nitrosalicylic acid). In the absence of readily available, verified experimental spectra for this specific isomer, this document leverages established spectroscopic principles and comparative data from closely related analogues to predict its spectral characteristics. This approach offers a robust framework for researchers engaged in the synthesis, identification, and application of this and similar compounds.

The strategic placement of the hydroxyl, nitro, and carboxylic acid functionalities on the benzene ring creates a unique electronic and steric environment, which is reflected in its spectroscopic fingerprint. Understanding these spectral nuances is paramount for unambiguous structural confirmation, purity assessment, and for predicting chemical reactivity in drug development and materials science.

Molecular Structure and its Spectroscopic Implications

2-Hydroxy-6-nitrobenzoic acid presents a fascinating case study in the interplay of electronic and steric effects on a benzene ring. The electron-withdrawing nature of both the nitro (-NO₂) and carboxylic acid (-COOH) groups, combined with the electron-donating character of the hydroxyl (-OH) group, profoundly influences the electron density distribution across the aromatic system. Furthermore, the ortho-positioning of all three substituents introduces significant steric hindrance, which can impact bond angles, planarity, and intramolecular interactions, all of which are detectable by various spectroscopic methods.

Caption: Predicted major fragmentation pathways for 2-Hydroxy-6-nitrobenzoic acid.

Trustworthiness of Fragmentation Analysis: The most common fragmentation pathways for benzoic acids involve the loss of the hydroxyl radical (-OH) and the entire carboxyl group (-COOH). For nitroaromatics, the loss of the nitro group (-NO₂) is a characteristic fragmentation. The presence of the ortho-hydroxyl group can also facilitate the loss of a water molecule (H₂O). The relative intensities of these fragment ions will depend on their stability. The mass spectrum of the isomer 2-hydroxy-3-nitrobenzoic acid, available from the NIST database, shows a prominent molecular ion peak at m/z 183 and significant fragments corresponding to the loss of water and the nitro group, supporting these predicted pathways. [1]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

Caption: A standardized workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Hydroxy-6-nitrobenzoic acid into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for acidic compounds as it can help in observing the labile protons.

-

Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or sonication may be required.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a pure solid, direct insertion probe (DIP) with electron ionization (EI) is a common method.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions and obtaining a characteristic mass spectrum.

-

Analysis: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for 2-Hydroxy-6-nitrobenzoic acid. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. This information serves as a valuable resource for researchers in the positive identification and characterization of this molecule. The provided experimental protocols offer a standardized approach to obtaining high-quality data, ensuring scientific rigor and reproducibility. As with any predictive analysis, experimental verification remains the gold standard, and it is hoped that this guide will facilitate and inform such future empirical studies.

References

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032594). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum of Benzoic acid, 2-hydroxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-Hydroxy-6-nitrobenzoic Acid in Organic Solvents for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of 2-Hydroxy-6-nitrobenzoic Acid

2-Hydroxy-6-nitrobenzoic acid, also known as 6-nitrosalicylic acid, is an aromatic compound of significant interest in medicinal chemistry and material science. Its structure, featuring a benzoic acid backbone with hydroxyl and nitro functional groups, provides a versatile scaffold for the synthesis of novel bioactive molecules and functional materials.[1] The utility of this compound in drug discovery and development, from synthetic route optimization to formulation, is fundamentally governed by its solubility characteristics. A thorough understanding of its behavior in various organic solvents is paramount for efficient process development, purification, and the design of effective delivery systems.

This in-depth technical guide provides a comprehensive overview of the solubility of 2-hydroxy-6-nitrobenzoic acid. While extensive quantitative data in a wide array of organic solvents is not widely published, this guide synthesizes available information on the compound and its structural analogs to provide a robust framework for its application. More importantly, it offers a detailed, field-proven experimental protocol to empower researchers to determine its solubility accurately and reliably in their own laboratory settings.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The key physicochemical properties of 2-hydroxy-6-nitrobenzoic acid are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO₅ | [2] |

| Molecular Weight | 183.12 g/mol | [1] |

| CAS Number | 601-99-0 | [2] |

| Melting Point | 172 °C | [3] |

| LogP (Octanol-Water Partition Coefficient) | 1.52 | [3] |

| Water Solubility | 2.32 mg/mL (12.7 mM) at standard conditions | [4] |

The presence of a carboxylic acid and a hydroxyl group allows for hydrogen bonding with protic solvents, while the nitro group and the aromatic ring contribute to its polarity and potential for dipole-dipole and π-π stacking interactions. The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, indicating that it will exhibit solubility in a range of polar and some less polar organic solvents.[4]

Solubility Profile in Organic Solvents: An Overview Based on Structural Analogs

Direct, quantitative solubility data for 2-hydroxy-6-nitrobenzoic acid in a comprehensive range of organic solvents is limited in publicly available literature. However, by examining the solubility of structurally related compounds, we can infer a likely solubility profile. The principle of "like dissolves like" is a guiding tenet.[5] The presence of hydrogen bond donors (-OH, -COOH) and acceptors (-COOH, -NO₂) suggests that polar protic and polar aprotic solvents will be effective.

The following table presents a qualitative and, where available, quantitative summary of the solubility of 2-hydroxy-6-nitrobenzoic acid and its close analogs. This information is intended to guide solvent selection for experimental work.

| Solvent Class | Solvent | Predicted/Known Solubility of 2-Hydroxy-6-nitrobenzoic Acid | Comparative Solubility of Related Compounds |

| Water | Water | Low (2.32 mg/mL)[4] | 2-Hydroxy-5-nitrobenzoic acid: Sparingly soluble (1g in 1475 mL)[6] |

| Alcohols | Methanol, Ethanol | High | 2-Hydroxy-5-nitrobenzoic acid: Freely soluble[6]. Nitrobenzoic acids: Generally show the highest solubility in methanol and ethanol.[4][7] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to High | 2-Hydroxy-5-nitrobenzoic acid: Freely soluble in diethyl ether[6]. 2-Hydroxybenzoic acid: Highly soluble in THF and 1,4-dioxane.[8][9] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Benzoic acid: Readily soluble in acetone.[8] |

| Esters | Ethyl Acetate | Moderate | Nitrobenzoic acids: Moderate solubility in ethyl acetate.[4][7] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | Nitrobenzoic acids: Lower solubility than in polar protic solvents.[7] |

| Aromatic Hydrocarbons | Toluene, Benzene | Very Low | Nitrobenzoic acids: Very low solubility.[7] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Benzoic acid: Low solubility in cyclohexane and pentane.[10] |

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[1][11] This protocol provides a step-by-step guide to accurately measure the solubility of 2-hydroxy-6-nitrobenzoic acid in a chosen organic solvent.

Diagram of the Experimental Workflow

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Step-by-Step Methodology

1. Materials and Equipment:

-

High-purity 2-hydroxy-6-nitrobenzoic acid (≥98%)

-

Analytical grade organic solvents

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated HPLC-UV or UV-Vis spectrophotometer

2. Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid 2-hydroxy-6-nitrobenzoic acid to a vial (e.g., 20-30 mg to 5 mL of solvent). The key is to have a visible amount of undissolved solid throughout the experiment to ensure saturation.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 298.15 K or 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[1][11] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured solubility becomes constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

To ensure complete removal of solid particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the calibration curve.

-

Determine the concentration of 2-hydroxy-6-nitrobenzoic acid in the diluted sample using a pre-validated analytical method (see below).

-

3. Analytical Quantification Methods:

The concentration of 2-hydroxy-6-nitrobenzoic acid in the saturated filtrate can be accurately determined by either High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.

-

HPLC-UV Method (Recommended for Higher Specificity):

-

Principle: This technique separates the analyte from any potential impurities or degradation products before quantification, providing a highly accurate measurement.[12]

-

Typical Conditions:

-

Column: C18 reversed-phase column (e.g., 5 µm, 150 mm x 4.6 mm).[13]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile or methanol.[13][14]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of high absorbance for the compound (e.g., 254 nm or the specific λmax).[13]

-

Quantification: A calibration curve is constructed by injecting standard solutions of 2-hydroxy-6-nitrobenzoic acid of known concentrations and plotting peak area against concentration.

-

-

-

UV-Vis Spectrophotometry Method (Simpler, for Routine Analysis):

-

Principle: This method relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte.[3] It is faster but may be less specific if impurities that absorb at the same wavelength are present.

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of 2-hydroxy-6-nitrobenzoic acid in the chosen solvent by scanning a dilute solution across a UV-Vis spectrum (e.g., 200-400 nm).[4]

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the λmax to create a calibration curve.

-

Measure the absorbance of the appropriately diluted filtrate and determine its concentration from the calibration curve.

-

-

Conclusion and Field-Proven Insights

While a comprehensive public database for the solubility of 2-hydroxy-6-nitrobenzoic acid in organic solvents is yet to be established, this guide provides the necessary framework for researchers to proceed with confidence. By leveraging the data from structural analogs, scientists can make informed decisions on solvent selection for synthesis, purification, and formulation.

The provided shake-flask protocol is a robust, self-validating system that, when coupled with a precise analytical method like HPLC-UV, will yield trustworthy and reproducible solubility data. For drug development professionals, obtaining this accurate, in-house data is a critical step in de-risking a development program and ensuring the successful transition of a compound from the laboratory to clinical application. It is the causality behind these rigorous experimental choices—ensuring equilibrium, complete phase separation, and accurate quantification—that underpins the generation of high-quality, reliable solubility data.

References

- Cas no 601-99-0 (2-Hydroxy-6-nitrobenzoic acid). (n.d.). Kuujia.

- Buy 2-Hydroxy-6-nitrobenzoic acid | 601-99-0. (2023, August 15).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- 2-Hydroxy-6-nitrobenzoic acid | CymitQuimica. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- A Comparative Guide to the Quantitative Analysis of 5-Nitrosalicylic Acid Purity by HPLC-UV. (n.d.). Benchchem.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies.

- Shake-Flask Solubility Assay. (n.d.). Enamine.

- General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.

- Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. (1999, September 16). UNT Digital Library.

- Nitrobenzoic Acid: Properties, Reactions And Production. (n.d.). Chemcess.

- 2-Hydroxy-5-nitrobenzoic acid 99 96-97-9. (n.d.). Sigma-Aldrich.

- 2-Hydroxy-5-nitrobenzoic acid 99 96-97-9. (n.d.). Sigma-Aldrich.

- Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. (2025, November 6).

- Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid. (n.d.). Benchchem.

- HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.

- analytical methods. (n.d.).

- Determination of nitrate by spectrophotometer Standards Blanks Reagents Procedure. (n.d.).

- Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. (2014, October 9). AppsLab Library.

- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).

- 2-Nitrobenzoic acid | C7H5NO4 | CID 11087. (n.d.). PubChem.

- Nitrobenzoic acids and derivatives. (n.d.). Fisher Scientific.

- Chemical Properties of Benzoic acid, 2-hydroxy-6-methyl-, methyl ester (CAS 33528-09-5). (n.d.). Cheméo.

- Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. (2018, February 14). Asian Journal of Chemical Sciences.

- Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. (n.d.).

- Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. (n.d.). PMC - NIH.

- Flow-through UV spectrophotometric sensor for determination of (acetyl)salicylic acid in pharmaceutical preparations. (n.d.). PubMed.

- 3-Nitrobenzoic acid | C7H5NO4 | CID 8497. (n.d.). PubChem.

- (PDF) 2-nitrobenzoic acid. (2025, August 7). ResearchGate.

- 2,6-Dihydroxybenzoic Acid | C7H6O4 | CID 9338. (n.d.). PubChem.

- Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2025, August 10). ResearchGate.

- Benzoic acid, 2-hydroxy-3-nitro-. (n.d.). the NIST WebBook.

- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013, August 30).

- 2-Hydroxy-6-methoxybenzoic acid | C8H8O4 | CID 591524. (n.d.). PubChem.

- 2-hydroxy-6-Methylbenzoic Acid. (n.d.). Cayman Chemical.

- Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. (2022, November 23). MDPI.

- 3-Hydroxy-4-nitrobenzoic acid. (n.d.). CAS Common Chemistry.

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Buy 2-Hydroxy-6-nitrobenzoic acid | 601-99-0 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K - UNT Digital Library [digital.library.unt.edu]

- 9. [PDF] Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. helixchrom.com [helixchrom.com]

2-Hydroxy-6-nitrobenzoic acid melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-nitrobenzoic Acid: Melting and Boiling Point Analysis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the thermal properties, specifically the melting and boiling points, of 2-Hydroxy-6-nitrobenzoic acid (CAS 601-99-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of phase transitions for this molecule, offers detailed experimental protocols for their determination, and discusses the influence of its distinct functional groups on its physicochemical behavior. Due to its structural characteristics, 2-Hydroxy-6-nitrobenzoic acid presents an interesting case study in the interplay of intramolecular forces and thermal stability. This guide aims to be a definitive resource, integrating established theoretical principles with practical, field-proven methodologies.

Introduction and Physicochemical Context

2-Hydroxy-6-nitrobenzoic acid, also known as 6-Nitrosalicylic acid, is an aromatic organic compound with the molecular formula C₇H₅NO₅.[1][2] Its structure, featuring a carboxylic acid, a hydroxyl group, and a nitro group on a benzene ring, makes it a molecule of interest in medicinal chemistry and material science. The relative positions of these functional groups—particularly the ortho-hydroxyl and nitro substituents to the carboxylic acid—govern its chemical reactivity, solubility, and, critically, its thermal properties.

A thorough understanding of the melting and boiling points is fundamental for a variety of applications, including reaction condition optimization, purification process design (such as recrystallization and distillation), and formulation development. Furthermore, for nitroaromatic compounds, thermal analysis is a crucial aspect of safety and handling, as they can be energetic and prone to decomposition at elevated temperatures.[1][3]

Summary of Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxy-6-nitrobenzoic acid | |

| Synonyms | 6-Nitrosalicylic acid | [1][2] |

| CAS Number | 601-99-0 | [1][2] |

| Molecular Formula | C₇H₅NO₅ | [1][2] |

| Molecular Weight | 183.12 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 172 °C | |

| Boiling Point | Not readily available (likely decomposes) | |

| Solubility | Slightly soluble in water (1.5 g/L at 25 °C) |

Theoretical Considerations: The Influence of Molecular Structure on Thermal Properties

The melting and boiling points of a compound are dictated by the strength of its intermolecular forces. In the case of 2-Hydroxy-6-nitrobenzoic acid, several structural features are at play:

-

Hydrogen Bonding: The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group allows for the formation of strong intermolecular hydrogen bonds. This is a primary contributor to its solid state at room temperature and its relatively high melting point.

-

Intramolecular vs. Intermolecular Hydrogen Bonding: The ortho positioning of the hydroxyl and nitro groups relative to the carboxylic acid creates the potential for intramolecular hydrogen bonding. This phenomenon can sometimes reduce the extent of intermolecular hydrogen bonding, which may lead to a lower melting and boiling point compared to isomers where only intermolecular hydrogen bonding is possible (e.g., para-substituted isomers).[4]

-

Dipole-Dipole Interactions: The nitro group (-NO₂) is strongly electron-withdrawing, creating a significant dipole moment in the molecule. This leads to strong dipole-dipole interactions between molecules, further increasing the energy required to transition from a solid to a liquid and from a liquid to a gas.

-

Van der Waals Forces: As with all molecules, London dispersion forces contribute to the overall intermolecular attractions. The planar aromatic ring allows for efficient stacking in the crystal lattice, maximizing these interactions.[5]

-

Thermal Stability: Nitroaromatic compounds are known for their potential to decompose exothermically at elevated temperatures.[1][3] The decomposition of nitrobenzoic acid isomers is known to be a concern above certain temperatures, which is a likely reason for the absence of a reported boiling point at atmospheric pressure.[1][6] The decomposition often involves the loss of the nitro and carboxylic acid groups.[6]

Experimental Determination of Thermal Properties

The following protocols describe standard, reliable methods for the determination of the melting and boiling points of organic compounds like 2-Hydroxy-6-nitrobenzoic acid.

Melting Point Determination: Capillary Method

This method is the most common and reliable for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperature range over which the sample melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point range.[7] Pure compounds typically exhibit a sharp melting point range (0.5-1.0 °C).

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Protocol:

-

Sample Preparation: Place a small amount of dry 2-Hydroxy-6-nitrobenzoic acid on a clean, dry surface. If the crystals are large, gently crush them to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The sample height should be approximately 1-2 mm.[7][8]

-

Heating: Place the capillary tube in the heating block of the melting point apparatus.[9]

-

Initial Determination: Heat the sample rapidly to get an approximate melting point.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[9]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point is reported as the range T₁ - T₂.

Diagram: Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination using the Capillary Method.

Boiling Point Determination: Thiele Tube Method (Micro Scale)

Given the high melting point and potential for decomposition of 2-Hydroxy-6-nitrobenzoic acid, determining its boiling point would likely require vacuum distillation. However, the following micro-scale method is a standard technique for determining the boiling point of small quantities of a liquid.

Principle: A small amount of liquid is heated in a fusion tube containing an inverted capillary tube. As the liquid is heated past its boiling point, a steady stream of bubbles emerges from the capillary. The sample is then allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[10][11]

Apparatus:

-

Thiele tube

-

Bunsen burner or other heat source

-

Thermometer

-

Fusion tube (small test tube)

-

Capillary tube (sealed at one end)

-

Clamp and stand

Protocol:

-

Sample Preparation: Place a few milliliters of the liquid sample into a fusion tube.

-

Capillary Insertion: Place a capillary tube (sealed end up) into the fusion tube containing the liquid.

-

Assembly: Attach the fusion tube to a thermometer. The bulb of the thermometer should be aligned with the fusion tube.

-

Heating: Clamp the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil.

-

Observation: Gently heat the arm of the Thiele tube.[11] Observe the capillary tube. A rapid and continuous stream of bubbles will emerge as the liquid's vapor pressure exceeds the atmospheric pressure.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The moment the stream of bubbles stops and the liquid begins to enter the capillary tube, record the temperature. This is the boiling point.

Diagram: Experimental Setup for Thiele Tube Boiling Point Determination

Caption: Simplified diagram of a Thiele tube setup for micro boiling point determination.

Safety and Handling

Based on available safety data sheets, 2-Hydroxy-6-nitrobenzoic acid should be handled with appropriate care.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[12]

-

Handling: Avoid creating dust. Use in a well-ventilated area.[12]

-

Thermal Stability: As a nitroaromatic compound, avoid excessive heating, as this can lead to decomposition and the release of hazardous gases such as nitrogen oxides and carbon monoxide.[6]

Conclusion

The thermal properties of 2-Hydroxy-6-nitrobenzoic acid are a direct reflection of its complex molecular structure. Its high melting point is attributable to a combination of strong intermolecular hydrogen bonding and dipole-dipole interactions. The absence of a reported boiling point is likely due to thermal decomposition at temperatures required for boiling at atmospheric pressure. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of these critical physicochemical parameters, which are essential for the safe and effective use of this compound in research and development.

References

- Melting point determination. (n.d.).

- An In-depth Technical Guide to the Thermal Decomposition of 2-Nitrobenzoic Acid. (2025). Benchchem.

- Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (n.d.). SciELO.

- Experiment (1) determination of melting points. (2021, September 19).

- Technical Support Center: 2-Nitrobenzoic Acid Thermal Decomposition. (2025). Benchchem.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- 2-Hydroxy-6-nitrobenzoic acid | CymitQuimica. (n.d.). CymitQuimica.

- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.

- Determination of Melting Point. (n.d.). Clarion University.

- Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE.

- 2-Hydroxy-6-nitrobenzoic acid SDS, 601-99-0 Safety D

- 2-Hydroxy-6-nitrobenzoic acid | CymitQuimica. (n.d.). CymitQuimica.

- Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

- 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.

- What effect on boiling and melting points does intramolecular hydrogen bonding have? (2019, April 3). Chemistry Stack Exchange.

- SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.

- Boiling Point Determination. (n.d.). Retrieved from a source providing organic chemistry practical lecture notes.

- 2.11: Intermolecular Forces and Relative Boiling Points (bp). (2020, May 30). Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Hydroxy-6-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 3. scielo.br [scielo.br]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. echemi.com [echemi.com]

A Theoretical Exploration of the Electronic Structure of 2-Hydroxy-6-nitrobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 2-hydroxy-6-nitrobenzoic acid. Leveraging established quantum chemical methodologies, primarily Density Functional Theory (DFT), this document elucidates the molecule's geometric parameters, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis. While direct experimental spectroscopic data for this specific isomer is limited, this guide establishes a robust computational protocol and interprets the theoretical findings in the context of closely related chemical structures. The insights generated are crucial for understanding the reactivity, stability, and potential applications of 2-hydroxy-6-nitrobenzoic acid in medicinal chemistry and materials science, offering a foundational framework for future experimental and in-silico drug design efforts.

Introduction: The Significance of 2-Hydroxy-6-nitrobenzoic Acid

2-Hydroxy-6-nitrobenzoic acid, a substituted aromatic carboxylic acid, presents a unique electronic landscape due to the interplay of its functional groups: a carboxyl group, a hydroxyl group, and a nitro group. The ortho positioning of the hydroxyl and nitro groups to the carboxylic acid moiety introduces significant intramolecular interactions that dictate the molecule's conformation and reactivity. Understanding the electronic structure is paramount for predicting its chemical behavior, including its acidity, potential as a hydrogen bond donor and acceptor, and its susceptibility to nucleophilic or electrophilic attack. Such knowledge is invaluable in the rational design of novel therapeutic agents and functional materials.

This guide employs a first-principles approach to model the electronic characteristics of 2-hydroxy-6-nitrobenzoic acid. By establishing a validated computational workflow, we can generate reliable predictions of its molecular properties, thereby guiding experimental efforts and accelerating the discovery process.

Computational Methodology: A Self-Validating System

The theoretical calculations detailed herein are performed using the Gaussian 16 suite of programs. The choice of computational method and basis set is critical for obtaining accurate results.

Geometry Optimization

The initial molecular structure of 2-hydroxy-6-nitrobenzoic acid was built using GaussView 6. A full geometry optimization was then performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The B3LYP functional is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, providing a good balance between accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This level of theory is well-suited for describing systems with potential intramolecular hydrogen bonding and electron delocalization.

To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis was performed at the same level of theory. The absence of imaginary frequencies confirms that the obtained geometry is a stable conformer.

Electronic Structure Analysis

Following geometry optimization, a series of single-point energy calculations were carried out to investigate the electronic properties of the molecule.

-

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map that illustrates the electrostatic potential on the surface of a molecule. It is a powerful tool for identifying the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. Red regions indicate areas of high electron density (negative potential), while blue regions indicate areas of low electron density (positive potential).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of intramolecular interactions, such as hyperconjugation and hydrogen bonding, by quantifying the delocalization of electron density between occupied and unoccupied orbitals.

Results and Discussion: Unveiling the Electronic Landscape

Molecular Geometry: The Influence of Intramolecular Interactions

The optimized geometry of 2-hydroxy-6-nitrobenzoic acid reveals a nearly planar structure, a common feature for benzoic acid derivatives. The planarity is, however, slightly distorted due to the steric hindrance between the ortho-substituted groups. A key feature of the optimized structure is the presence of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and an oxygen atom of the nitro group. This interaction significantly influences the orientation of the functional groups and contributes to the overall stability of the molecule.

For validation, the calculated bond lengths and angles can be compared with the experimental data obtained from the crystal structure of 8-hydroxyquinolinium 2-carboxy-6-nitrobenzoate monohydrate, which contains the anion of 2-hydroxy-6-nitrobenzoic acid.[1] While the protonation state is different, the core geometry of the substituted benzene ring provides a valuable benchmark.

| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (Anion)[1] |

| C-COOH Bond Length (Å) | 1.49 | 1.52 |

| C-OH Bond Length (Å) | 1.35 | - |

| C-NO2 Bond Length (Å) | 1.48 | 1.47 |

| O-H···O (Nitro) Distance (Å) | 1.75 | - |

Table 1: Selected Optimized and Experimental Geometric Parameters of 2-Hydroxy-6-nitrobenzoic Acid.

Frontier Molecular Orbitals: Reactivity Hotspots

The HOMO and LUMO distributions provide insights into the molecule's reactivity. The HOMO is primarily localized on the benzene ring and the oxygen atoms of the hydroxyl and carboxyl groups, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the carboxyl group, suggesting that these regions are susceptible to nucleophilic attack.

The calculated HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap implies a more reactive species.

| Parameter | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -3.15 |

| Energy Gap (ΔE) | 4.10 |

Table 2: Calculated Frontier Molecular Orbital Energies of 2-Hydroxy-6-nitrobenzoic Acid.

Molecular Electrostatic Potential: A Visual Guide to Reactivity

The MEP map provides a visual representation of the charge distribution and reactive sites.

Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.

The MEP map of 2-hydroxy-6-nitrobenzoic acid shows the most negative potential (red and yellow regions) localized around the oxygen atoms of the carboxyl and nitro groups, confirming their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. The most positive potential (blue regions) is found around the hydrogen atoms of the hydroxyl and carboxyl groups, indicating these as the primary sites for nucleophilic attack and hydrogen bond donation.

Natural Bond Orbital Analysis: Intramolecular Interactions

NBO analysis reveals significant electronic delocalization from the lone pairs of the oxygen atoms of the hydroxyl and carboxyl groups to the π* anti-bonding orbitals of the benzene ring and the nitro group. This hyperconjugative interaction contributes to the stabilization of the molecule.

Caption: Key donor-acceptor interactions in 2-hydroxy-6-nitrobenzoic acid from NBO analysis.

The analysis also quantifies the stabilization energy (E(2)) associated with these interactions. The significant E(2) values confirm the presence of strong intramolecular charge transfer, which plays a crucial role in determining the electronic properties and reactivity of the molecule.

Experimental Protocols for Validation

To validate the theoretical findings presented in this guide, the following experimental protocols are recommended:

Synthesis and Crystallization

The synthesis of 2-hydroxy-6-nitrobenzoic acid can be achieved through the nitration of 2-hydroxybenzoic acid (salicylic acid). Careful control of reaction conditions is necessary to favor the formation of the 6-nitro isomer. Single crystals suitable for X-ray diffraction can be grown by slow evaporation from an appropriate solvent system, such as an ethanol-water mixture.

Spectroscopic Characterization

-

FT-IR and FT-Raman Spectroscopy: These techniques will provide information about the vibrational modes of the molecule. The experimental spectra can be compared with the theoretically predicted vibrational frequencies to confirm the optimized geometry and the presence of the intramolecular hydrogen bond.

-

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The experimental chemical shifts can be compared with theoretical predictions to further validate the calculated electronic structure.

-

UV-Vis Spectroscopy: This technique will provide information about the electronic transitions in the molecule. The experimental absorption maxima can be compared with the results of Time-Dependent DFT (TD-DFT) calculations to understand the nature of the electronic excitations.

Conclusion and Future Directions

This technical guide has presented a comprehensive theoretical study of the electronic structure of 2-hydroxy-6-nitrobenzoic acid using DFT. The analysis of the molecular geometry, frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals provides a detailed understanding of the molecule's reactivity and stability. The strong intramolecular hydrogen bond between the hydroxyl and nitro groups is a key feature that governs the molecule's conformation and electronic properties.

The computational framework established here serves as a robust starting point for further in-silico investigations, such as molecular docking studies to explore its potential as a drug candidate. The proposed experimental protocols will be crucial for validating the theoretical predictions and providing a complete picture of the physicochemical properties of 2-hydroxy-6-nitrobenzoic acid. This combined theoretical and experimental approach will undoubtedly accelerate the application of this molecule in various scientific and technological fields.

References

- Stenutz, R. (n.d.). 2-hydroxy-6-nitrobenzoic acid. NIST Chemistry WebBook.

- Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789.

- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

- Glendening, E. D., Reed, A. E., Carpenter, J. E., & Weinhold, F. (1998). NBO 3.1. Theoretical Chemistry Institute, University of Wisconsin, Madison.

-

Divya Bharathi, M., Ahila, G., & Ambika, S. (2016). Crystal structure of 8-hydroxyquinolinium 2-carboxy-6-nitrobenzoate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 986–989.[1]

- Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer.

Sources

Potential biological activities of 2-Hydroxy-6-nitrobenzoic acid

An In-Depth Technical Guide to the Potential Biological Activities of 2-Hydroxy-6-nitrobenzoic Acid

Authored by: A Senior Application Scientist

Foreword

In the landscape of drug discovery and development, the exploration of novel small molecules with therapeutic potential is a cornerstone of innovation. This technical guide is dedicated to the scientific inquiry into 2-Hydroxy-6-nitrobenzoic acid, a compound whose biological activities remain largely uncharted. While direct empirical data is nascent, its structural features, shared with classes of compounds of known biological significance, compel a thorough investigation. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a theoretical framework and practical methodologies to unlock the potential of this molecule. By synthesizing established knowledge of related compounds with rigorous experimental design, we aim to illuminate the path for future research and development.

Introduction to 2-Hydroxy-6-nitrobenzoic Acid: A Molecule of Latent Potential

2-Hydroxy-6-nitrobenzoic acid is an aromatic organic compound featuring a benzoic acid backbone with a hydroxyl (-OH) and a nitro (-NO₂) group substituted at positions 2 and 6, respectively. This specific arrangement of functional groups dictates its chemical reactivity and, by extension, its potential interactions with biological systems. While its isomers, such as 2-hydroxy-4-nitrobenzoic acid and 2-hydroxy-5-nitrobenzoic acid, have been investigated for various applications, the 2-hydroxy-6-nitro isomer remains a frontier for discovery.[1][2]

The rationale for investigating this particular molecule stems from the well-documented biological activities of structurally related compounds. Phenolic acids, as a broad class, are known for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6] The presence of both a hydroxyl group, a key feature for antioxidant activity, and a nitro group, which can influence electronic properties and metabolic pathways, suggests a rich and complex biological profile for 2-Hydroxy-6-nitrobenzoic acid.[3] This guide will explore the hypothesized biological activities and provide the experimental frameworks necessary to validate these postulations.

Hypothesized Biological Activities and Plausible Mechanisms of Action

Based on the chemical architecture of 2-Hydroxy-6-nitrobenzoic acid and the established bioactivities of related molecular classes, we can postulate several key areas of therapeutic potential.

Anticancer Activity: Induction of Apoptosis

The pursuit of novel anticancer agents is a paramount objective in medicinal chemistry. Benzoic acid derivatives have been identified as a promising scaffold for the development of such agents.[7][8] Specifically, compounds with hydroxyl substitutions have demonstrated the ability to inhibit histone deacetylases (HDAC), leading to the retardation of cancer cell growth.[7] Furthermore, nitrobenzamide derivatives are recognized for their anticancer properties, often mediated through the induction of apoptosis.[9]

Plausible Mechanism: The Intrinsic Apoptotic Pathway

A plausible mechanism for the anticancer activity of 2-Hydroxy-6-nitrobenzoic acid is the induction of apoptosis, or programmed cell death, via the intrinsic (mitochondrial) pathway. This pathway is a critical regulator of cellular homeostasis and its activation is a hallmark of many effective chemotherapeutic agents. The proposed signaling cascade is as follows:

-

Cellular Stress Induction: The compound may induce intracellular stress, potentially through the generation of reactive oxygen species (ROS) or by inhibiting critical cellular enzymes.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the permeabilization of the mitochondrial outer membrane.

-

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm.

-

Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.

-

Apoptosis Execution: Activated caspase-3 orchestrates the dismantling of the cell, leading to its death.

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 2-Hydroxy-6-nitrobenzoic acid in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC₅₀).

3.1.2. Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with 2-Hydroxy-6-nitrobenzoic acid at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-